molecular formula C16H10Cl2N2O2 B13866584 Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate

Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate

Cat. No.: B13866584
M. Wt: 333.2 g/mol
InChI Key: ULCHRVVFJIAOIK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate typically involves the condensation of 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can induce cell cycle arrest and apoptosis in cancer cells, which is mediated through the modulation of various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro substituents enhance its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

methyl 3-chloro-2-(4-chlorophenyl)quinoxaline-6-carboxylate

InChI

InChI=1S/C16H10Cl2N2O2/c1-22-16(21)10-4-7-12-13(8-10)20-15(18)14(19-12)9-2-5-11(17)6-3-9/h2-8H,1H3

InChI Key

ULCHRVVFJIAOIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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